molecular formula C12H20N2O4 B13692993 N-cyclopropene-L-Lysine

N-cyclopropene-L-Lysine

Cat. No.: B13692993
M. Wt: 256.30 g/mol
InChI Key: YMBQDEOCKOLCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropene-L-Lysine is a derivative of lysine, an essential amino acid. This compound features a cyclopropene group attached to the lysine molecule, which imparts unique chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its ability to be incorporated into proteins through genetic-code expansion .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropene-L-Lysine is synthesized through a series of chemical reactions that involve the introduction of the cyclopropene group to the lysine molecule. The synthetic route typically involves the following steps:

    Protection of the amino and carboxyl groups: The amino and carboxyl groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of the cyclopropene group: The cyclopropene group is introduced to the protected lysine through a cyclopropanation reaction.

    Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening methods ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropene-L-Lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, cyclopropane derivatives, and substituted lysine derivatives .

Scientific Research Applications

N-cyclopropene-L-Lysine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is incorporated into proteins through genetic-code expansion, allowing researchers to study protein function and interactions.

    Medicine: this compound is used in the development of therapeutic protein conjugates and as a tool for drug delivery.

    Industry: It is employed in the production of bioorthogonal handles for creating stable protein conjugates

Mechanism of Action

N-cyclopropene-L-Lysine exerts its effects through its incorporation into proteins. The cyclopropene group serves as a minimal bioorthogonal handle, allowing for the creation of stable protein conjugates. This incorporation is achieved through genetic-code expansion, where the compound is introduced into the genetic code of an organism, enabling its integration into proteins during translation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropene-L-Lysine is unique due to its specific incorporation into proteins through genetic-code expansion. This property makes it a valuable tool for creating stable therapeutic protein conjugates and studying protein function and interactions .

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

2-amino-6-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H20N2O4/c1-8-6-9(8)7-18-12(17)14-5-3-2-4-10(13)11(15)16/h6,9-10H,2-5,7,13H2,1H3,(H,14,17)(H,15,16)

InChI Key

YMBQDEOCKOLCJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC1COC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

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